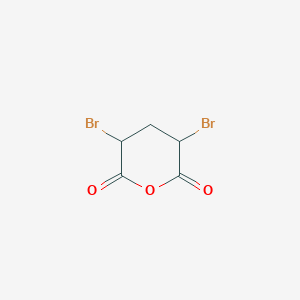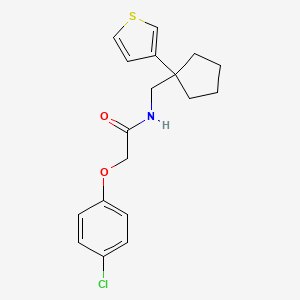
2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. The BTK pathway plays a crucial role in B-cell receptor signaling and is involved in various diseases, including B-cell malignancies and autoimmune disorders. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer and autoimmune diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research on compounds structurally related to “2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide” focuses on their synthesis and structural characterization. For example, studies have detailed the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide, showcasing methodologies that could be applied to the synthesis of related compounds. These methods emphasize the role of such compounds in the development of new materials and pharmaceuticals through the investigation of their chemical properties and reactivity (Tao Jian-wei, 2009).
Potential Biological Activities
Several studies have synthesized and evaluated the biological activities of compounds bearing resemblance in structural motifs to “2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide”. This includes the exploration of anticancer, antimicrobial, and herbicidal activities. For instance, the creation of new thiophene derivatives has been undertaken with the aim of discovering compounds with significant anticancer properties (A. Atta, E. Abdel‐Latif, 2021). Additionally, the synthesis of various acetamide derivatives has been reported, with some exhibiting antimicrobial activity, thus suggesting the potential of such compounds in the development of new antibiotics or antiseptics (B. Mistry, K. R. Desai, Sanket M. Intwala, 2009).
Applications in Herbicide Development
The metabolism and mode of action of chloroacetanilide herbicides have been a subject of study, providing insights into the selective phytotoxicity mechanisms. These studies contribute to understanding how structural analogs of “2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide” might act as herbicides, highlighting the significance of metabolic pathways in developing selective and effective agricultural chemicals (S. Coleman, R. Linderman, E. Hodgson, R. Rose, 2000).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c19-15-3-5-16(6-4-15)22-11-17(21)20-13-18(8-1-2-9-18)14-7-10-23-12-14/h3-7,10,12H,1-2,8-9,11,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFUYPDAJLTQRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

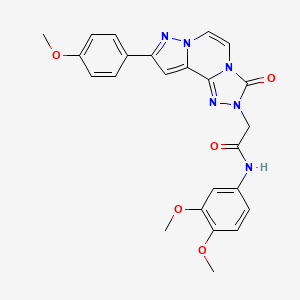

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2680597.png)
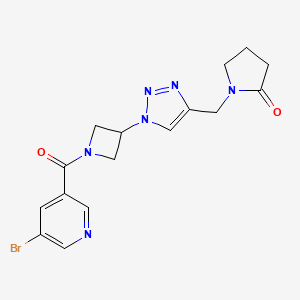
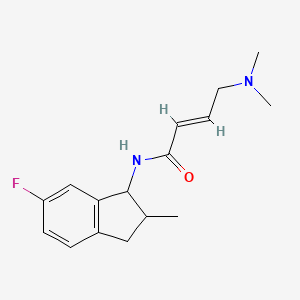
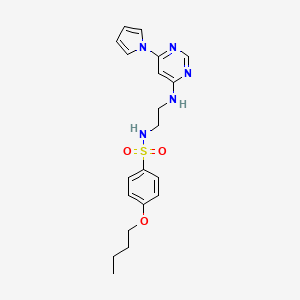
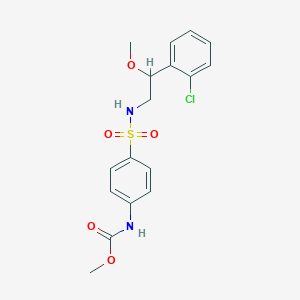
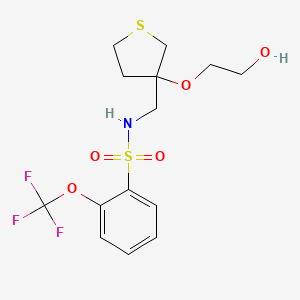
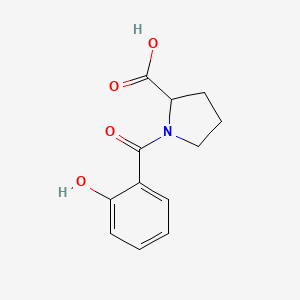
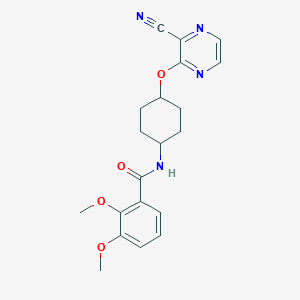
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbutanamide](/img/structure/B2680609.png)
